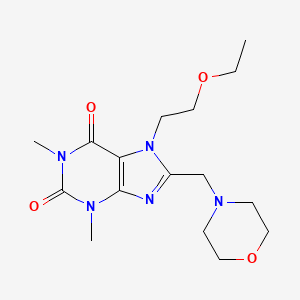
7-(2-ethoxyethyl)-1,3-dimethyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(2-ethoxyethyl)-1,3-dimethyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C16H25N5O4 and its molecular weight is 351.407. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
7-(2-ethoxyethyl)-1,3-dimethyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered interest in pharmaceutical research due to its potential biological activities. This compound's structure suggests it may interact with various biological targets, which could lead to therapeutic applications.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Molecular Formula : C₁₆H₂₅N₅O₄
- Molecular Weight : 357.41 g/mol
The biological activity of this compound is primarily attributed to its ability to modulate signaling pathways associated with purine metabolism and receptor interactions. The morpholinomethyl group may enhance its solubility and bioavailability, facilitating better interaction with target enzymes or receptors.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. It appears to induce apoptosis through the activation of caspase pathways.
- Anti-inflammatory Effects : Preliminary data suggest that it may reduce inflammatory markers in vitro, potentially through the inhibition of NF-kB signaling pathways.
- Antiviral Properties : Some investigations indicate that this compound may exhibit antiviral activity against certain viruses by interfering with viral replication mechanisms.
Data Table: Summary of Biological Activities
| Activity Type | Mechanism | References |
|---|---|---|
| Antitumor | Induction of apoptosis | |
| Anti-inflammatory | Inhibition of NF-kB signaling | |
| Antiviral | Interference with viral replication |
Case Study 1: Antitumor Efficacy
In a study involving human lung cancer cells (A549), treatment with varying concentrations of the compound resulted in a significant reduction in cell viability. The mechanism was linked to increased levels of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways.
Case Study 2: Anti-inflammatory Action
A separate investigation focused on macrophage-derived cell lines treated with the compound showed a marked decrease in TNF-alpha and IL-6 production. This suggests potential utility in managing chronic inflammatory conditions.
Case Study 3: Antiviral Activity
In vitro assays demonstrated that the compound inhibited replication of the Influenza virus in MDCK cells, suggesting a possible role as an antiviral agent. Further studies are needed to elucidate the specific mechanisms involved.
Research Findings
Recent research has highlighted the importance of structural modifications in enhancing the biological activity of purine derivatives. The incorporation of ethoxyethyl and morpholinomethyl groups has been shown to improve solubility and receptor affinity, making this compound a promising candidate for further development.
属性
IUPAC Name |
7-(2-ethoxyethyl)-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O4/c1-4-24-10-7-21-12(11-20-5-8-25-9-6-20)17-14-13(21)15(22)19(3)16(23)18(14)2/h4-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMIWUZDVJBLLRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














